6-(2-cyclopentylethyl)-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-(2-cyclopentylethyl)-2-(methylthio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C12H18N2OS and its molecular weight is 238.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analgesic and Anti-inflammatory Applications : A study by Alagarsamy et al. (2007) synthesized a series of novel 2‐methylthio‐3‐substituted amino‐5,6‐dimethyl thieno [2,3‐d] pyrimidin‐4(3H)‐ones, investigating their analgesic and anti-inflammatory activities. They found that certain compounds in this series demonstrated potent analgesic and anti-inflammatory effects.
Chemoselective O-Alkylation : In research conducted by Mittersteiner et al. (2022), strategies for preparing O-alkyl derivatives of pyrimidin-(1H)-ones were explored, involving chemoselective O-alkylation. This research expands the chemical utility of pyrimidine derivatives in synthetic chemistry.
Microwave-Assisted Synthesis : Dabiri et al. (2007) developed a novel, efficient process for synthesizing pyrimido[4,5-d]pyrimidine-2,5-dione derivatives under microwave-assisted conditions. This method offers a faster and more efficient synthesis approach for pyrimidine derivatives.
Antimicrobial Applications : A study by Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, evaluating their antimicrobial activities. This highlights the potential of pyrimidine derivatives in developing new antimicrobial agents.
Synthesis for Biological Activity : Romo et al. (2015) reported on the synthesis of a pyrimidine derivative under microwave-induced conditions, highlighting the continued exploration of efficient synthesis methods for biological applications.
Antitumor Activity : Insuasty et al. (2013) developed novel pyrimido[4,5-b]quinolines from a pyrimidin-4(3H)-one derivative and evaluated their antitumor activity. They found that some compounds displayed notable activity against various cancer cell lines.
Properties
IUPAC Name |
4-(2-cyclopentylethyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-16-12-13-10(8-11(15)14-12)7-6-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHZYUBUGRMLJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)CCC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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